molecular formula C6H9NO B12287889 (5-methyl-1H-pyrrol-2-yl)methanol

(5-methyl-1H-pyrrol-2-yl)methanol

Cat. No.: B12287889
M. Wt: 111.14 g/mol
InChI Key: DOJMRSTUHUURJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5-methyl-1H-pyrrol-2-yl)methanol: is an organic compound with the molecular formula C6H9NO It is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5-methyl-1H-pyrrol-2-yl)methanol can be achieved through several methods. One common approach involves the condensation of 2,5-dimethoxytetrahydrofuran with various amines in the presence of a catalytic amount of iron (III) chloride under mild reaction conditions . Another method includes the use of N-substituted pyrroles, which can be synthesized via olefin ring-closing metathesis followed by oxidative aromatization .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods may vary depending on the desired application and the availability of raw materials.

Scientific Research Applications

Chemistry: In chemistry, (5-methyl-1H-pyrrol-2-yl)methanol is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the preparation of various heterocyclic compounds and can be utilized in the development of new synthetic methodologies .

Biology: In biological research, this compound is studied for its potential biological activities. Pyrrole derivatives, including this compound, have shown promise in various biological assays, including antimicrobial and anticancer studies .

Medicine: In medicine, this compound and its derivatives are investigated for their therapeutic potential. They are explored as potential drug candidates for treating various diseases, including infections and cancer .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it valuable in the development of new materials with specific functionalities .

Mechanism of Action

The mechanism of action of (5-methyl-1H-pyrrol-2-yl)methanol involves its interaction with specific molecular targets and pathways. As a pyrrole derivative, it can interact with various enzymes and receptors, modulating their activity. The exact molecular targets and pathways depend on the specific biological context and the structure of the compound .

Comparison with Similar Compounds

Properties

Molecular Formula

C6H9NO

Molecular Weight

111.14 g/mol

IUPAC Name

(5-methyl-1H-pyrrol-2-yl)methanol

InChI

InChI=1S/C6H9NO/c1-5-2-3-6(4-8)7-5/h2-3,7-8H,4H2,1H3

InChI Key

DOJMRSTUHUURJG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(N1)CO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.